molecular formula C11H16BrNO4S B4948977 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide

5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide

Cat. No.: B4948977
M. Wt: 338.22 g/mol
InChI Key: WUGZFRZXZLKDII-UHFFFAOYSA-N
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Description

5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide is a chemical compound with a complex structure that includes a bromine atom, a hydroxy group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The hydroxy and methoxy groups are introduced through subsequent reactions, followed by the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom may produce various substituted derivatives.

Scientific Research Applications

5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated sulfonamides and methoxy-substituted aromatic compounds. Examples include:

  • 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-pyridinecarboxamide
  • 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide

Uniqueness

What sets 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S/c1-11(2,7-14)13-18(15,16)10-6-8(12)4-5-9(10)17-3/h4-6,13-14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGZFRZXZLKDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared by general procedure III from 2-amino-2-methyl-1-propanol (2.23 g, 25 mmol) and commercially available 5-bromo-2methoxybenzenesulfonyl chloride (1.43 g, 5 mmol) to give the title compound as an off-white solid (1.68 g, 99%). MS (ISN) 336.2 [(M−H)−], 338.1 [(M+2−H)−]. mp 168° C.
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Yield
99%

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